Isavuconazole is a 1,3-thiazole that is butan-2-ol which is substituted at positions 1, 2, and 3 by 1,2,4-triazol-1-yl, 2,5-difluorophenyl, and 4-(p-cyanophenyl)-1,3-thiazol-2-yl groups, respectively. It is an antifungal drug used for the treatment of invasive aspergillosis and invasive mucormycosis. It has a role as an ergosterol biosynthesis inhibitor, an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an orphan drug. It is a member of 1,3-thiazoles, a nitrile, a difluorobenzene, a tertiary alcohol, a triazole antifungal drug and a conazole antifungal drug.
Isavuconazole is an triazole antifungal with broad spectrum of activity and good safety profile. It is approved by the FDA and EMA for the treatment of invasive aspergillosis and mucormycosis. It works by inhibiting fungal cell membrane synthesis. Invasive fungal infections pose significant clinical challenges for patients, especially those who are immunocompromised. In vitro, most of the Candida species, most Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes and dimorphic fungi displayed susceptibility to isavuconzaole. Resistance to isavuconazole has been associated with the mutation in the target gene CYP51. Cross-resistance between isavuconazole and other azoles was also proposed although the clinical relevance is unclear. As isavuconazole displays low water solubility, it is found as an active ingredient of its prodrug, [DB06636]. The prodrug formulation of isavuconazole is FDA- and EMA-approved and is marketed under the trade name Cresemba for the treatment of invasive aspergillosis and mucormycosis as oral or intravenous administration. The intravenous formulation is cyclodextrin-free which gives isavuconazole an advantage over other azole antifungals that requires cyclodextrin for facilitating drug solubility; this is because cyclodextrin has a potential for nephrotoxicity. It is proposed that the intravenous and oral dosing can be used interchangeably, without the need for a repeat loading dose when transitioning from an IV to an oral formulation. Isavuconazonium displays excellent water solubility for intravenous formulations, good absorption, and enhanced oral bioavailability. Following administration, isavuconazonium undergoes biotransformation to form the active moiety, isavuconazole, for the antifungal actions.
Isavuconazole is an Azole Antifungal. The mechanism of action of isavuconazole is as a Cytochrome P450 3A4 Inhibitor, and Organic Cation Transporter 2 Inhibitor, and P-Glycoprotein Inhibitor.
Isavuconazole is a water-soluble triazole prodrug with broad-spectrum antifungal activity. Isavuconazole is absorbed easily, given either orally or intravenously, and is hydrolyzed to its active moiety BAL4815 by plasma esterases. BAL4815 inhibits fungal cytochrome P450 lanosterol 14-alpha-demethylase (CYP51) that catalyzes the conversion of lanosterol to ergosterol, an important component of the fungal cell membrane. Enzyme inhibition by this agent leads to a decrease in ergosterol pool and therefore disturbs synthesis of fungal cell membrane, thereby increasing cell membrane permeability and promoting loss of essential intracellular elements. This ultimately causes fungal cell lysis and death.
See also: Isavuconazonium Sulfate (active moiety of).